molecular formula C9H4Cl2FN B1394183 1,3-Dichloro-6-fluoroisoquinoline CAS No. 1041423-26-0

1,3-Dichloro-6-fluoroisoquinoline

Cat. No. B1394183
Key on ui cas rn: 1041423-26-0
M. Wt: 216.04 g/mol
InChI Key: BDAYBRFYRZTMGQ-UHFFFAOYSA-N
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Patent
US08883789B2

Procedure details

To a solution of 125 mg (3.00 mmol) sodium in 40 mL MeOH was added 668 mg (3.00 mmol) 1,3-dichloro-6-fluoro-isoquinoline. The reaction mixture was stirred at 70° C. for 30 min. The solvent was removed by distillation and the residue diluted with ice water. The precipitate was filtered off, washed with water and dried.
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
668 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[C:12]2[C:7](=[CH:8][C:9]([F:13])=[CH:10][CH:11]=2)[CH:6]=[C:5]([Cl:14])[N:4]=1.[CH3:15][OH:16]>>[Cl:14][C:5]1[N:4]=[C:3]([O:16][CH3:15])[C:12]2[C:7]([CH:6]=1)=[CH:8][C:9]([F:13])=[CH:10][CH:11]=2 |^1:0|

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
[Na]
Name
Quantity
668 mg
Type
reactant
Smiles
ClC1=NC(=CC2=CC(=CC=C12)F)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
ADDITION
Type
ADDITION
Details
the residue diluted with ice water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1N=C(C2=CC=C(C=C2C1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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